![molecular formula C13H20O2 B14318411 Cyclohexene, 4,4'-[methylenebis(oxy)]bis- CAS No. 105554-11-8](/img/structure/B14318411.png)
Cyclohexene, 4,4'-[methylenebis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- is a chemical compound with the molecular formula C13H20O2. It consists of 20 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexene ring and a methylene bridge connecting two oxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4,4’-[methylenebis(oxy)]bis- typically involves the reaction of cyclohexene with formaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 4,4’-[methylenebis(oxy)]bis- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding epoxide or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, cyclohexane derivatives, and substituted cyclohexenes .
Applications De Recherche Scientifique
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which Cyclohexene, 4,4’-[methylenebis(oxy)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylene bridge and oxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): This compound has a similar methylene bridge but contains amine groups instead of oxy groups.
Cyclohexene, 4-methyl-: This compound has a similar cyclohexene ring but lacks the methylene bridge and oxy groups.
Uniqueness
Cyclohexene, 4,4’-[methylenebis(oxy)]bis- is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
105554-11-8 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
4-(cyclohex-3-en-1-yloxymethoxy)cyclohexene |
InChI |
InChI=1S/C13H20O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-3,5,12-13H,4,6-11H2 |
Clé InChI |
ZGGKJLJWLZDMHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)OCOC2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



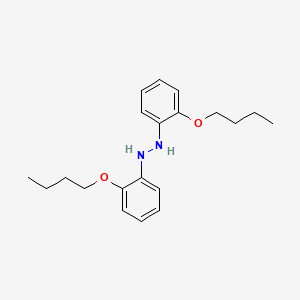
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)

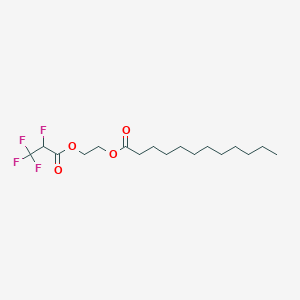
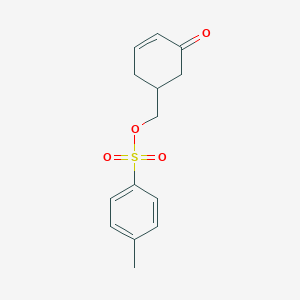
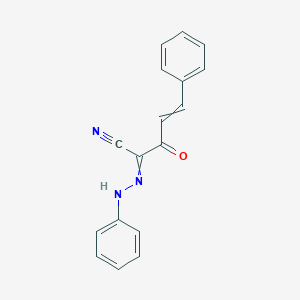
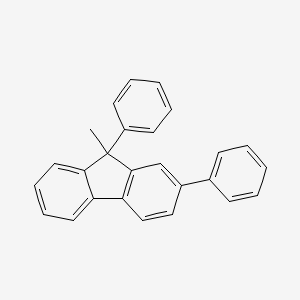
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
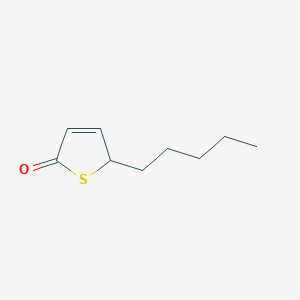

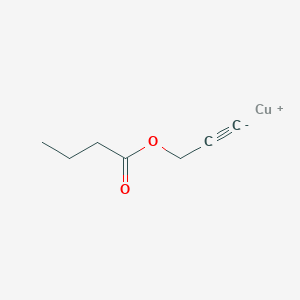
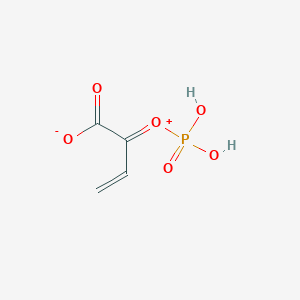
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)
